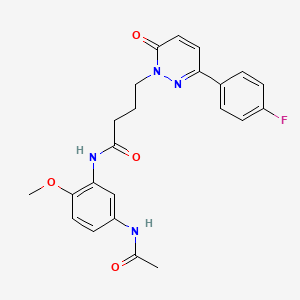

![molecular formula C22H15ClF2N2O3S B2641035 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole CAS No. 477712-71-3](/img/structure/B2641035.png)

3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

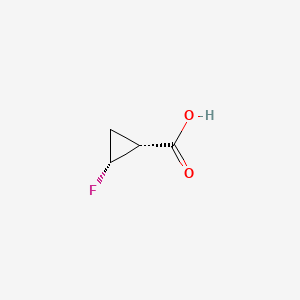

This compound, also known as 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole, has a CAS Number of 451485-60-2 and a molecular weight of 302.74 . It is a solid at room temperature .

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in many synthesis processes . Additionally, 2-Chloro-6-fluorobenzyl chloride has been used as an alkylating reagent during the synthesis of various derivatives .Molecular Structure Analysis

The IUPAC name for this compound is 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole . The InChI code is 1S/C16H12ClFN2O/c17-14-5-2-6-15(18)13(14)10-21-12-4-1-3-11(9-12)16-7-8-19-20-16/h1-9H,10H2,(H,19,20) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 125-127 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Chemical Transformations

Pyrazole derivatives are synthesized through various chemical reactions and are used as key intermediates in organic synthesis. For example, the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles formed by reactions with diazofluorene have been studied, showing the versatility of pyrazoles in chemical transformations (Vasin et al., 2014). This research illustrates the compound's utility in producing a variety of chemical structures under different conditions.

Antimicrobial and Antitubercular Agents

Pyrazole derivatives have been evaluated for their potential as antimicrobial and antitubercular agents. A study on benzene sulfonamide pyrazole oxadiazole derivatives demonstrated their efficacy against various bacterial strains and Mycobacterium tuberculosis, highlighting their potential in developing new antimicrobial and antitubercular therapies (Shingare et al., 2022).

Antiproliferative Activities

Pyrazole-sulfonamide derivatives have been investigated for their antiproliferative activities against cancer cell lines. Some derivatives showed promising activity, comparable to commonly used anticancer drugs, pointing to the potential of pyrazole derivatives in cancer therapy (Mert et al., 2014).

Novel Drug Discoveries

The versatility of pyrazole derivatives extends to the discovery of novel drugs with various biological activities. For instance, the identification of kinase inhibitors as novel GPR39 agonists, modulated by zinc, underscores the importance of pyrazole derivatives in medicinal chemistry and pharmacology (Sato et al., 2016).

Photoluminescence Applications

Pyrazoline derivatives have also been explored for their unique photoluminescent properties. The study of a bichromophoric pyrazoline derivative with solvent-selective photoluminescence quenching demonstrates the potential of these compounds in developing novel materials with tailored optical properties (Chibac et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

Eigenschaften

IUPAC Name |

3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-(4-fluorophenyl)sulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClF2N2O3S/c23-20-5-2-6-21(25)19(20)14-30-17-4-1-3-15(13-17)22-11-12-27(26-22)31(28,29)18-9-7-16(24)8-10-18/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHKKDPTQAADSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C3=NN(C=C3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClF2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[[4-(1,2-Dihydro-2-methyl-1-oxo-2,7-naphthyridin-4-yl)-2-6-dimethoxyphenyl]methyl]methylamino]-N-[2-[2-[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide dihydrochloride](/img/structure/B2640953.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2640957.png)

![di-tert-Butyl 2,2'-(((S)-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole-3,10-diyl)bis(1H-imidazole-5,2-diyl))(2S,2'S)-bis(pyrrolidine-1-carboxylate) 4-nitrobenzoate](/img/structure/B2640958.png)

![(E)-methyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2640961.png)

![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2640962.png)

![3-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2640969.png)